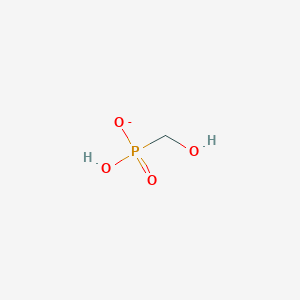

Hydroxymethylphosphonate(1-)

Description

Properties

Molecular Formula |

CH4O4P- |

|---|---|

Molecular Weight |

111.01 g/mol |

IUPAC Name |

hydroxy(hydroxymethyl)phosphinate |

InChI |

InChI=1S/CH5O4P/c2-1-6(3,4)5/h2H,1H2,(H2,3,4,5)/p-1 |

InChI Key |

GTTBQSNGUYHPNK-UHFFFAOYSA-M |

Canonical SMILES |

C(O)P(=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Pudovik Reaction: Dialkyl Phosphite and Carbonyl Substrates

The Pudovik reaction, involving the nucleophilic addition of dialkyl phosphites to aldehydes or ketones, remains the most atom-economical method for synthesizing α-hydroxyphosphonates. Under base-catalyzed conditions, dialkyl phosphites (e.g., dimethyl or diethyl phosphite) react with carbonyl compounds to yield hydroxymethylphosphonate esters (Fig. 1A). Catalysts such as triethylamine, magnesium oxide, or barium hydroxide facilitate the reaction, with yields ranging from 78% to 99% depending on substrate electronic effects. For example, benzaldehyde derivatives with electron-withdrawing groups exhibit accelerated reaction kinetics due to enhanced electrophilicity at the carbonyl carbon.

Table 1: Catalyst Systems for Pudovik Reaction

| Catalyst | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Triethylamine | Acetone | 2–4 | 85–99 |

| MgO | Solvent-free | 24 | 70–80 |

| Ba(OH)₂·8H₂O | THF | 12 | 65–75 |

Microwave irradiation and mechanochemical grinding have emerged as sustainable alternatives, reducing reaction times to 10–30 minutes under solvent-free conditions.

Abramov Reaction: Trialkyl Phosphite and Carbonyl Substrates

The Abramov reaction employs trialkyl phosphites (e.g., triethyl or triisopropyl phosphite) reacting with aldehydes in acidic media to form α-hydroxyphosphonates. This method is particularly effective for sterically hindered substrates, with boron trifluoride or acetic acid commonly used as catalysts. A patented protocol (WO2012046114A1) details the large-scale synthesis of trialkyl phosphites, emphasizing temperature-controlled addition (75–110°C) followed by vacuum distillation to isolate high-purity intermediates. The resulting trialkyl phosphites are then reacted with formaldehyde derivatives to yield hydroxymethylphosphonate esters.

Hydrolysis of Dialkyl α-Hydroxyphosphonates

Acidic Hydrolysis Kinetics

Dialkyl α-hydroxyphosphonates undergo stepwise acidic hydrolysis to yield hydroxymethylphosphonate(1−). The process involves initial protonation of the phosphoryl oxygen, followed by nucleophilic attack by water at the phosphorus center (SN2 mechanism). Kinetic studies using ³¹P NMR spectroscopy reveal pseudo-first-order kinetics for both hydrolysis steps, with the second P–O bond cleavage being rate-determining (Table 2).

Table 2: Rate Constants for Hydrolysis of Dialkyl α-Hydroxyphosphonates

| Substituent (R) | $$ k_1 $$ (h⁻¹) | $$ k_2 $$ (h⁻¹) |

|---|---|---|

| PhCH₂ | 1.12 | 0.20 |

| PhCHMe | 0.51 | 0.11 |

| Ph(CH₂)₂ | 0.70 | 0.15 |

Electron-withdrawing groups (e.g., nitro, cyano) accelerate hydrolysis, while electron-donating groups (e.g., methoxy) retard the reaction.

Green Synthesis Protocols

Solvent Minimization and Crystallization

A solvent-reduced method involves refluxing equimolar amounts of benzaldehyde and dialkyl phosphite in acetone with 10 mol% triethylamine. Post-reaction, n-pentane is added to induce crystallization, bypassing chromatography and achieving 78–99% yields. This protocol reduces volatile organic solvent use by 90% compared to traditional methods.

Industrial-Scale Production

Market-Relevant Synthesis

Diethyl (hydroxymethyl)phosphonate (CAS 3084-40-0) is produced globally via continuous-flow Pudovik reactions, with annual consumption exceeding 500 metric tons. Process optimizations focus on catalyst recycling and in-line purification using membrane filtration to meet pharmaceutical-grade standards.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Pudovik Reaction | High atom economy, scalable | Requires base catalysts |

| Abramov Reaction | Tolerates steric hindrance | Acidic conditions needed |

| Acidic Hydrolysis | Converts esters to acids directly | Slow kinetics for bulky groups |

| Green Protocol | Eco-friendly, minimal purification | Limited to aromatic aldehydes |

Q & A

Q. What are the established protocols for synthesizing Hydroxymethylphosphonate(1-) derivatives?

Hydroxymethylphosphonate(1-) derivatives are typically synthesized via H-phosphonate chemistry, leveraging oxidative coupling reactions with binucleophiles (e.g., amines or alcohols). A common approach involves reacting H-phosphonate esters with hydroxyl-containing precursors under controlled pH and temperature conditions . Solvent selection is critical; polar aprotic solvents like acetonitrile or DMF enhance reaction efficiency by stabilizing intermediates. For example, Nicholson and Vaughn (1971) describe tetramethyl alkyl-1-hydroxy-1,1-diphosphonate synthesis using methanol as a solvent, achieving yields >75% under reflux . Post-synthesis purification via column chromatography or recrystallization is recommended to isolate high-purity products.

Q. What safety precautions are necessary when handling Hydroxymethylphosphonate(1-) in laboratory settings?

Safety protocols include:

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Collect spills using non-sparking tools and dispose in sealed containers. Avoid water rinses to prevent environmental contamination .

- Emergency Measures : For eye exposure, irrigate with water for ≥15 minutes; for ingestion, seek immediate medical attention without inducing vomiting .

Q. Which spectroscopic techniques are recommended for characterizing Hydroxymethylphosphonate(1-)?

Structural confirmation requires multi-technique validation:

- NMR Spectroscopy : P NMR identifies phosphonate resonance (δ ~10–20 ppm), while H NMR confirms hydroxymethyl groups (δ ~3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 111.993 for [M-H]) verifies molecular weight .

- Infrared (IR) Spectroscopy : Peaks at ~1050 cm (P-O stretching) and ~3400 cm (O-H stretching) support functional group identification .

Advanced Research Questions

Q. How can researchers optimize solvent systems to improve the yield of Hydroxymethylphosphonate(1-) synthesis?

Solvent optimization involves:

- Screening Polar vs. Nonpolar Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Nonpolar solvents (e.g., toluene) reduce byproducts but slow kinetics .

- Temperature Gradients : Conduct reactions at 50–80°C to balance reactivity and decomposition rates.

- Additives : Use catalytic bases (e.g., triethylamine) to deprotonate intermediates, accelerating coupling efficiency . Example: Nagy et al. (2016) achieved 89% yield in DMF at 70°C, compared to 62% in THF under identical conditions .

Q. What strategies resolve discrepancies in spectroscopic data during structural characterization?

Contradictory data require:

- Cross-Validation : Combine P NMR with X-ray crystallography or DFT calculations to confirm bond angles and hybridization states .

- Error Analysis : For mass spectrometry, ensure calibration with internal standards (e.g., sodium trifluoroacetate) to minimize instrument drift .

- Replicate Experiments : Perform ≥3 independent syntheses and analyses to distinguish technical variability from structural anomalies .

Q. How can researchers address low reproducibility in Hydroxymethylphosphonate(1-) synthesis across laboratories?

Mitigation strategies include:

- Standardized Protocols : Document exact reagent grades (e.g., anhydrous solvents), stirring rates, and moisture control measures .

- Batch Analysis : Use HPLC to verify precursor purity (>98%) before reactions .

- Inter-Lab Collaboration : Share characterized reference samples (e.g., via C NMR) to align analytical baselines .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in Hydroxymethylphosphonate(1-) bioactivity studies?

- Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate EC values.

- Error Reporting : Use error bars representing SEM (n ≥5) or individual data points (n <5) .

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalies without biasing trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.